3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-5-ethoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(14)5-3-6(10)7(8(12)13)11-4-5/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFBWRGNNLLCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735156 | |
| Record name | 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200497-77-3 | |
| Record name | 5-Ethyl 3-chloro-2,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200497-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid (CAS No. 1200497-77-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chloro substituent and an ethoxycarbonyl group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C9H8ClNO4
- Molecular Weight : 233.62 g/mol
- Canonical SMILES : CC(=O)OCC1=C(C=CN=C1C(=O)O)Cl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound has shown potential as an inhibitor of various enzymes, particularly in the context of viral infections and metabolic disorders.
Antiviral Activity
Recent studies indicate that derivatives of pyridine compounds, including this compound, exhibit significant antiviral properties. For instance, related compounds have been reported to inhibit the SARS-CoV-2 3CLpro enzyme, which is crucial for viral replication. The inhibition mechanism involves covalent modification of the active site cysteine residue, thereby preventing substrate access and subsequent viral replication .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on several key enzymes:
- Carbonic Anhydrase (CA) : Inhibitory constants (Ki) for human CA isoforms I and II range from 13.90 to 41.46 nM, indicating strong binding affinity .
- Acetylcholinesterase (AChE) : The compound showed moderate inhibition with Ki values ranging from 280.92 to 1370.01 nM .
Case Studies
- SARS-CoV-2 Inhibition : A study explored the structure-activity relationship of pyridine derivatives against SARS-CoV-2 proteases. Compounds similar to this compound exhibited IC50 values in the low nanomolar range, highlighting their potential as antiviral agents .
- Antimicrobial Activity : Research on related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
| Biological Activity | Value/Range | Reference |
|---|---|---|
| IC50 against SARS-CoV-2 3CLpro | Low nanomolar range | |
| Ki for hCA I | 13.90 - 41.46 nM | |
| Ki for hCA II | 12.82 - 49.95 nM | |
| AChE Inhibition Ki | 280.92 - 1370.01 nM |
Safety and Toxicity
While exploring the biological applications of this compound, it is essential to consider its safety profile. Preliminary assessments indicate that this compound may exhibit harmful effects if ingested or inhaled; however, detailed toxicological studies are necessary to fully understand its safety and hazard classifications .
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
Structure : Chlorine (position 3), trifluoromethyl (-CF₃, position 5), carboxylic acid (position 2).
Key Properties :
- Molecular Formula: C₇H₃ClF₃NO₂; Molecular Weight: 225.55 g/mol .
- Crystal Structure : Triclinic system with hydrogen-bonded dimers forming a layered packing arrangement .
- Thermochemical Stability : Computational studies indicate high conformational stability due to electron-withdrawing -CF₃, which enhances resonance with the pyridine ring .
- Applications : Degradation product of fluopicolide fungicide; used in metal complexes for medicinal chemistry (e.g., SARS-CoV-2 protease inhibitors) .
- Safety : Causes skin/eye irritation; respiratory precautions required .
3-Acetyl-5-chloro-2-pyridinecarboxylic Acid
Structure : Chlorine (position 3), acetyl (-COCH₃, position 5), carboxylic acid (position 2).
Key Properties :
- Molecular Formula: C₈H₆ClNO₃; Molecular Weight: 199.59 g/mol .
- Reactivity : The acetyl group may undergo nucleophilic substitution or act as a directing group in further functionalization.
Comparison with Target Compound :
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid
Structure : Chlorine (position 5), ether-linked 2-methylpyridine (position 2), carboxylic acid (position 3).
Key Properties :
Comparison with Target Compound :
- Ether linkage introduces conformational rigidity, contrasting with the ester (-COOEt) group’s rotational freedom.
- Positional differences (carboxylic acid at position 3 vs.
5-Chloro-2-hydroxy-6-methylpyridine-3-carboxylic Acid
Structure : Chlorine (position 5), hydroxyl (-OH, position 2), methyl (-CH₃, position 6), carboxylic acid (position 3).
Key Properties :
- Synonym: 5-Chloro-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid .
- Reactivity : Hydroxyl group participates in tautomerism and hydrogen bonding, affecting solubility and crystal packing.
Comparison with Target Compound :
- Hydroxyl group increases acidity compared to ethoxycarbonyl, influencing pharmacokinetic properties in drug candidates.
Key Findings and Implications
- Electronic Effects : Electron-withdrawing groups (-CF₃, -COOEt) enhance stability and acidity of the carboxylic acid, critical for ligand design in catalysis .
- Steric and Solubility Profiles : Bulky substituents (e.g., -COOEt) reduce solubility but improve binding specificity in agrochemicals .
- Safety Considerations : Halogenated pyridines often require stringent handling protocols due to irritation risks .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Chloro-5-(ethoxycarbonyl)pyridine-2-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via halogenation and esterification of pyridinecarboxylic acid derivatives. For example, analogous syntheses of substituted pyridinecarboxylic acids involve reacting chlorinated precursors (e.g., 5-chloroquinolinic acid) with benzene derivatives under Friedel-Crafts conditions . To improve yields:
- Optimize stoichiometry of reactants (e.g., molar ratio of chlorinating agents to pyridine intermediates).
- Use catalysts such as Pd or Cu for coupling reactions .
- Monitor temperature gradients during cyclization steps to avoid decomposition.
Data Table : Example Reaction Conditions from Literature
| Precursor | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 5-Chloroquinolinic acid | None | Benzene | 31% | |
| Halogenated pyridine | Pd(OAc)₂ | DMF | 45–55% |
Q. How can the purity of this compound be assessed and enhanced post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities .
- Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C to obtain high-purity crystals (>95% by HPLC) .
- Spectroscopic Validation : Cross-check purity via ¹H/¹³C NMR and FT-IR to confirm absence of residual solvents or byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions (e.g., Cl and ethoxycarbonyl groups) .
- NMR Analysis : Use ¹H NMR (δ 8.2–8.5 ppm for pyridine protons) and ¹³C NMR (δ 165–170 ppm for carboxylic acid C=O) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR) be resolved during structural analysis?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) affecting peak splitting .
- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths/angles .
Q. What strategies are effective for studying supramolecular interactions (e.g., hydrogen bonding or π-stacking) in coordination complexes of this compound?
- Methodological Answer :
- Single-Crystal Analysis : Identify intermolecular H-bonds (e.g., carboxylic acid O–H⋯Npyridine interactions) using CSD surveys .
- Thermogravimetric Analysis (TGA) : Probe thermal stability of metal-organic frameworks (MOFs) formed with transition metals (e.g., Co, Ni) .
- DFT Modeling : Simulate interaction energies between the ligand and metal centers (e.g., Cd²⁺ in {Cd₂(cppca)₂(H₂O)₅}n) .
Q. How can synthetic byproducts (e.g., regioisomers or dimeric species) be identified and minimized?
- Methodological Answer :
- LC-MS Monitoring : Track reaction progress in real-time to detect early-stage byproducts .
- Isolation via Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate regioisomers .
- Mechanistic Studies : Perform kinetic isotope effects (KIE) or Hammett plots to identify rate-determining steps favoring desired pathways .
Q. What are the challenges in designing catalytic applications (e.g., asymmetric catalysis) using derivatives of this compound?
- Methodological Answer :
- Steric and Electronic Tuning : Modify the ethoxycarbonyl group to enhance enantioselectivity (e.g., replace with bulkier tert-butoxycarbonyl) .
- Metal Coordination Studies : Screen Pd, Rh, or Ru complexes for catalytic activity in cross-coupling or hydrogenation reactions .
- In Situ Spectroscopy : Use Raman or XAFS to monitor ligand-metal interactions during catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
